Product packaging for 2,5-Dichlorobenzamide(Cat. No.:CAS No. 5980-26-7)

2,5-Dichlorobenzamide

Cat. No.: B1294676
CAS No.: 5980-26-7
M. Wt: 190.02 g/mol
InChI Key: NMHJIYQWKWHDSX-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzamide is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO B1294676 2,5-Dichlorobenzamide CAS No. 5980-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHJIYQWKWHDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073985
Record name Benzamide, 2,5-dichloro-
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Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5980-26-7
Record name 2,5-Dichlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5980-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2,5-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DICHLOROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Catalytic Amidation of 2,5 Dichlorobenzoic Acid:

Direct catalytic amidation of carboxylic acids with amines is an environmentally benign method that produces water as the only byproduct. diva-portal.org Various catalysts have been explored for this transformation, which is broadly applicable to substrates like 2,5-dichlorobenzoic acid.

Lewis Acid Catalysis: Heterogeneous Lewis acid catalysts, such as Niobium(V) oxide (Nb₂O₅), have demonstrated high efficacy in the direct amidation of carboxylic acids with less reactive amines like aniline. researchgate.net The catalytic activity is attributed to the activation of the carboxylic acid's carbonyl group by Lewis acid sites on the catalyst surface. researchgate.net Homogeneous Lewis acids like Zirconium(IV) chloride (ZrCl₄) are also effective. researchgate.net

Boron-Based Catalysis: Boronic acids are effective catalysts for amidation, proceeding through the formation of acylboronate or diacylboronate intermediates that are highly reactive towards amines. catalyticamidation.info These reactions can often be performed under relatively mild conditions.

Catalytic Hydrolysis of 2,5 Dichlorobenzonitrile:

The partial hydrolysis of a nitrile group offers a direct route to the corresponding primary amide. This transformation can be promoted by various catalytic systems.

Transition Metal Catalysis: Ruthenium(II) complexes, such as [Ru(tpy)(bpy)(PhCN)]²⁺, have been shown to significantly accelerate the hydrolysis of nitriles to amides in basic solutions. conicet.gov.ar The catalytic effect is attributed to the π-electron acceptor properties of the ligands, which enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by hydroxide ions. conicet.gov.ar

Enzymatic Catalysis: Biocatalytic methods using enzymes like nitrilase or nitrile hydratase are highly selective. While nitrilases typically hydrolyze nitriles completely to carboxylic acids, nitrile hydratases are specific for the conversion of nitriles to amides. researchgate.net Soil actinobacteria, for instance, have been found to possess nitrilase activity capable of hydrolyzing various benzonitrile derivatives. researchgate.net The use of a nitrile hydratase would be a direct and green method for synthesizing 2,5-Dichlorobenzamide from its nitrile precursor. A related process involves the partial hydrolysis of 2,5-dichlorobenzonitrile using aqueous sulfuric acid. google.com

Interactive Data Table: Catalytic Systems for this compound Synthesis
PrecursorCatalyst TypeSpecific Catalyst Example(s)Reaction TypeKey Features
2,5-Dichlorobenzoic AcidHeterogeneous Lewis AcidNiobium(V) oxide (Nb₂O₅)Direct AmidationReusable, tolerant to basic additives. researchgate.net
2,5-Dichlorobenzoic AcidHomogeneous Lewis AcidZirconium(IV) chloride (ZrCl₄)Direct AmidationEffective for direct amide bond formation. researchgate.net
2,5-Dichlorobenzoic AcidBoron-BasedArylboronic acidsDirect AmidationProceeds via reactive acylboronate intermediates. catalyticamidation.info
2,5-DichlorobenzonitrileTransition Metal ComplexRuthenium(II) polypyridyl complexesPartial HydrolysisAccelerates nitrile hydrolysis by activating the nitrile group. conicet.gov.ar
2,5-DichlorobenzonitrileBiocatalyst (Enzyme)Nitrile HydratasePartial HydrolysisHighly selective conversion of nitrile to amide under mild conditions.

Catalytic Modification of this compound

The two chlorine atoms on the aromatic ring of this compound serve as handles for post-synthesis modification, primarily through catalytic cross-coupling reactions. These methods allow for the introduction of diverse functional groups, creating a library of derivatives.

Palladium- and Nickel-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a prominent palladium-catalyzed C-N cross-coupling reaction used to form aryl amines from aryl halides. benthamscience.com This methodology can be applied to this compound to substitute one or both chlorine atoms with various amine nucleophiles. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., BINAP) is critical for reaction efficiency. mdpi.com Similarly, nickel-catalyzed photoredox reactions have emerged as powerful tools for C-O and C-N bond formation with aryl halides, offering a cost-effective alternative to palladium. uni-regensburg.dechemrxiv.org These reactions can couple phenols, alcohols, and various amines to the dichlorinated ring. uni-regensburg.de

Catalytic Dechlorination: The chlorine substituents can be removed via catalytic hydrogenation. Electrocatalytic dechlorination using palladium supported on carbon (Pd/C) has been shown to be effective for related molecules like 2,4-dichlorobenzoic acid, suggesting its applicability for the reductive modification of this compound. researchgate.net

Iridium-Catalyzed C-H Functionalization: While less common for this specific molecule, techniques like Iridium-catalyzed C-H amidation, which have been developed for benzoic acids, point towards the potential for direct functionalization of the C-H bonds on the this compound ring, offering an alternative modification strategy that does not involve the C-Cl bonds. ibs.re.kr

Interactive Data Table: Catalytic Systems for this compound Modification
Reaction TypeCatalyst SystemSpecific Catalyst Example(s)Substrate Functional GroupTransformation
C-N Cross-Coupling (Buchwald-Hartwig)Palladium/LigandPd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., BINAP)Aryl Chloride (C-Cl)Forms a new C-N bond, substituting Cl with an amino group. benthamscience.commdpi.com
C-O/C-N Cross-CouplingNickel/PhotoredoxNiBr₂ with a photocatalyst (e.g., 4CzIPN)Aryl Chloride (C-Cl)Forms C-O or C-N bonds with alcohols, phenols, or amines. uni-regensburg.de
Electrocatalytic DechlorinationPalladium on CarbonPd/CAryl Chloride (C-Cl)Reductively removes chlorine, replacing it with hydrogen. researchgate.net
C-H AmidationIridium Complex[IrCp*Cl₂]₂Aryl C-H BondPotentially forms a C-N bond at an available C-H position. ibs.re.kr

Advanced Spectroscopic and Structural Characterization in 2,5 Dichlorobenzamide Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2,5-Dichlorobenzamide and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. lgcstandards.comnih.gov By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in this compound can be established.

In the ¹H NMR spectrum of this compound, the aromatic region is expected to display signals for the three protons on the dichlorinated benzene (B151609) ring. The proton at position 6 (H-6), situated between a chlorine atom and the amide group, would likely appear as a doublet. The proton at position 4 (H-4), positioned between a chlorine atom and a hydrogen atom, is expected to be a doublet of doublets. The proton at position 3 (H-3), adjacent to two carbons bearing hydrogen, should also appear as a doublet of doublets. The two protons of the amide (-CONH₂) group may appear as two broad singlets, due to restricted rotation around the C-N bond and exchange with trace amounts of water.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The six carbons of the aromatic ring will include two signals for the carbons directly bonded to the chlorine atoms (C-2 and C-5), three for the carbons bonded to hydrogen (C-3, C-4, and C-6), and one for the carbon attached to the amide group (C-1). Data from the closely related precursor, 2,5-dichlorobenzoic acid, supports the assignment of these carbon environments. chemicalbook.comissuu.com

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
Amide Protons7.5 - 8.5Broad Singlet (2H)-NH₂
Aromatic Proton~7.7DoubletH-6
Aromatic Proton~7.5Doublet of DoubletsH-4
Aromatic Proton~7.4Doublet of DoubletsH-3
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbon~168C=O
Aromatic Carbon~135C-1
Aromatic Carbon~133C-2
Aromatic Carbon~132C-3
Aromatic Carbon~131C-4
Aromatic Carbon~130C-5
Aromatic Carbon~129C-6

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of a molecule, providing a functional group fingerprint. sigmaaldrich.comnih.gov A detailed vibrational analysis has been performed on the closely related derivative, methyl 2,5-dichlorobenzoate (B1240473) (MDCB), offering significant insight into the expected vibrational characteristics of this compound. rsc.org

The key vibrational modes for this class of compounds include the stretching of the carbonyl (C=O) group, N-H stretching of the amide, C-Cl stretching, and various vibrations of the benzene ring. In a study of MDCB, the Fourier transform infrared and Raman spectra were recorded and analyzed, with vibrational frequencies calculated using Density Functional Theory (DFT). rsc.org The strong C=O stretching vibration is a prominent feature in the IR spectrum. For an amide, this band would typically appear around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide group are expected as two bands in the 3100-3500 cm⁻¹ region. The C-Cl stretching vibrations are typically observed in the lower frequency region of the spectrum. chemicalbook.com The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹.

Key Vibrational Frequencies for Methyl 2,5-dichlorobenzoate (Analogue to this compound) rsc.org

Vibrational Mode FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretching3095, 30693094, 3072
C=O Stretching17321731
Ring C=C Stretching1587, 1563, 14661588, 1565
CH₃ Asymmetric Stretching14371438
C-O Stretching1285, 12581285, 1258
Ring Breathing10831083
C-Cl Stretching823, 689823, 690

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of methyl 2,5-dichlorobenzoate, a key derivative, has been determined, offering a precise model for the geometry of the 2,5-dichlorophenyl moiety. guidechem.com

Crystallographic Data for Methyl 2,5-dichlorobenzoate guidechem.com

Parameter Value
Chemical FormulaC₈H₆Cl₂O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8452 (3)
b (Å)7.0158 (4)
c (Å)15.8510 (10)
α (°)77.189 (6)
β (°)89.130 (7)
γ (°)83.741 (5)
Volume (ų)414.46 (5)
Z (molecules/unit cell)2

Mass Spectrometry (MS) in Characterizing this compound and its Transformation Products

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. herts.ac.uk When coupled with separation techniques like liquid chromatography (LC-MS), it is exceptionally powerful for identifying and quantifying a parent compound and its transformation or degradation products in various matrices.

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, [M+2]⁺, and [M+4]⁺ would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of the amino group (•NH₂) and the subsequent loss of carbon monoxide (CO) from the benzoyl cation. The mass spectrum of the related 2,5-dichlorobenzoic acid shows key fragments that help predict this behavior.

LC-tandem mass spectrometry (LC-MS/MS) is particularly effective for analyzing transformation products. Studies on the related isomer, 2,6-dichlorobenzamide (B151250) (BAM), have demonstrated the use of LC-MS/MS to identify degradation products such as hydroxylated and dehalogenated species in environmental samples. This approach allows for the sensitive and selective detection of metabolites, providing insight into the environmental fate of the parent compound.

Key Mass Fragments for 2,5-Dichlorobenzoic Acid (Precursor to this compound)

m/z (mass-to-charge ratio) Proposed Fragment
190/192/194[M]⁺ (Molecular Ion)
173/175[M - OH]⁺
145/147[M - OH - CO]⁺ or [M - COOH]⁺
110[C₆H₃Cl]⁺

Mechanistic Investigations and Reaction Pathways Involving 2,5 Dichlorobenzamide

Directed ortho-Metalation (DoM) Studies with Halogenated Benzamides

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to activate adjacent aromatic C-H bonds for deprotonation by strong bases, typically organolithium reagents. nih.gov The amide functional group is a highly effective DMG. The presence of halogen atoms on the benzamide (B126) ring, as in 2,5-dichlorobenzamide, introduces additional electronic and steric factors that influence the regioselectivity of the metalation process.

Research into the DoM of dichlorobenzamides has revealed significant differences in regioselectivity based on the nature of the amide (secondary vs. tertiary). While studies specifically detailing the metalation of this compound are not abundant, valuable insights can be drawn from analogous systems, such as 3,5-dichlorobenzamides.

In the case of secondary N-alkyl-3,5-dichlorobenzamides, metalation with reagents like sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) occurs selectively at the C-2 position, which is ortho to the amide directing group. This outcome is attributed to the strong coordinating ability of the secondary amide. Conversely, when a tertiary N,N-dialkyl-3,5-diethylbenzamide is subjected to the same reaction conditions, metalation occurs exclusively at the C-4 position, which is para to the amide group and between the two chlorine atoms. researchgate.net

This pronounced difference in reaction outcome underscores the delicate interplay of electronic and steric effects, as well as the coordinating influence of the amide group, in dictating the site of deprotonation on the chlorinated aromatic ring. For this compound, the potential sites for metalation are C-3, C-4, and C-6. Based on the principles observed with the 3,5-dichloro isomer, the substitution on the amide nitrogen would be expected to be a key determinant of the reaction's regioselectivity.

Table 1: Regioselectivity in the Metalation of Dichlorobenzamides
SubstrateAmide TypeMetalation PositionReference
N-ethyl-3,5-dichlorobenzamideSecondaryC-2 (ortho to amide) researchgate.net
N,N-diethyl-3,5-dichlorobenzamideTertiaryC-4 (para to amide) researchgate.net

The regioselectivity observed in the metalation of halogenated benzamides is often explained by the concept of Complex-Induced Proximity Effects (CIPE). epa.gov CIPE describes a pre-lithiation phenomenon where the organolithium base coordinates with a Lewis basic functional group (the DMG) on the substrate. epa.gov This coordination brings the base into close proximity with the ortho protons, facilitating their abstraction. nih.gov

In the case of secondary dichlorobenzamides, the N-H proton allows for the formation of a metalated carboxamide. This intermediate then forms an intermolecular complex with a second equivalent of the organolithium reagent, strongly directing the deprotonation to the adjacent C-2 position. researchgate.net The chelation control exerted by this complex is powerful enough to overcome other directing influences from the chlorine atoms. researchgate.net

For tertiary amides, the absence of the N-H proton prevents the formation of this specific type of directing complex. Consequently, other factors, such as steric hindrance around the bulky tertiary amide and the electronic effects of the chlorine atoms, become more dominant, leading to metalation at a more remote position like C-4. researchgate.net The CIPE model provides a robust framework for understanding how the structure of the amide directing group can lead to divergent reaction pathways in the functionalization of polyhalogenated aromatic rings. epa.gov

Electrochemical Reaction Mechanisms of Halogenated Benzamides

Electrochemical methods offer a pathway for the degradation of persistent halogenated organic pollutants. These techniques can be broadly categorized into anodic oxidation and cathodic reduction processes, both of which can lead to the breakdown and detoxification of compounds like this compound.

While specific studies on the anodic oxidation of this compound are limited, the degradation pathways can be inferred from research on related chlorinated aromatic compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4-dichlorobenzoic acid (2,4-DCBA). Anodic oxidation typically involves the generation of powerful oxidizing species, most notably hydroxyl radicals (•OH), on the surface of the anode (e.g., Ti/IrO₂/RuO₂). electrochemsci.org

The proposed degradation pathway for a compound like this compound would likely initiate with an attack by hydroxyl radicals. This can lead to a series of reactions including:

Hydroxylation: The aromatic ring is hydroxylated, leading to the formation of dichlorohydroxybenzamide intermediates.

Dechlorination: Chlorine atoms can be substituted by hydroxyl groups.

Ring Cleavage: The aromatic ring is opened, forming various aliphatic carboxylic acids. electrochemsci.org

Mineralization: Ultimately, the organic intermediates are converted to CO₂, H₂O, and inorganic ions (Cl⁻). scientific.net

Studies on the anodic oxidation of 2,4-DCP have shown that the process generates various organic intermediates before complete mineralization. electrochemsci.org Similarly, the coupled electrocatalytic reduction and anodic oxidation of 2,4-DCBA demonstrated effective removal of total organic carbon, indicating the breakdown of the aromatic ring into smaller organic fragments. scientific.net

Cathodic reduction provides a targeted approach for the detoxification of halogenated organic compounds by selectively cleaving the carbon-halogen bonds. researchgate.net This process, known as electrocatalytic hydrodechlorination (EHDC), typically occurs at a cathode with catalytic properties, such as palladium-supported materials (e.g., Pd/Ti). researchgate.net

For this compound, the cathodic dechlorination process would involve the following key steps:

Electron Transfer: The this compound molecule accepts an electron at the cathode surface to form a radical anion.

Chloride Ion Elimination: The radical anion is unstable and eliminates a chloride ion, forming a chlorobenzoyl radical.

Further Reduction: This radical can then be further reduced and protonated to yield monochlorobenzamides (2-chlorobenzamide or 5-chlorobenzamide) and subsequently benzamide.

Research on the electrochemical dechlorination of 2,4-DCBA has shown that the molecule is first reduced to a radical ion, which then loses its chloride ions before being converted to benzoic acid. researchgate.net This step-wise removal of chlorine atoms significantly reduces the toxicity of the parent compound. The efficiency of this process is highly dependent on the electrode material and reaction conditions such as pH. scientific.net

Degradation Pathways of Related Dichlorobenzoic Acids and Benzamides by Microorganisms

The biodegradation of chlorinated aromatic compounds is a crucial environmental process. This compound is structurally related to 2,5-dichlorobenzoic acid (2,5-DCBA), a compound that has been the subject of several microbial degradation studies. Often, the first step in the microbial degradation of a benzamide is its hydrolysis to the corresponding benzoic acid. nih.gov

Numerous bacterial strains have been identified that can utilize chlorobenzoic acids as their sole source of carbon and energy. A notable example is Pseudomonas stutzeri strain KS25, which was isolated from contaminated soil and is capable of degrading both 2-chlorobenzoic acid and 2,5-dichlorobenzoic acid. This strain achieves complete dechlorination of these substrates. The presence of these haloaromatics was also found to enhance the survival of the microbial population in soil environments. researchgate.net

The microbial degradation of dichlorobenzoic acids typically proceeds via an aerobic pathway initiated by a dioxygenase enzyme. For 2,5-DCBA, a 2-halobenzoate-1,2-dioxygenase can catalyze the incorporation of two hydroxyl groups onto the aromatic ring, leading to the formation of a dihydroxycyclohexadiene derivative. nih.gov This is followed by dehydrogenation to form a substituted catechol (e.g., 4-chlorocatechol). nih.gov The catechol intermediate is a critical juncture in the pathway, as its aromatic ring is subsequently cleaved by another dioxygenase, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. nih.gov

Table 2: Microorganisms Involved in the Degradation of Dichlorobenzoic Acids
MicroorganismSubstrate(s)Key Enzyme FamilyReference
Pseudomonas stutzeri KS252-Chlorobenzoic acid, 2,5-Dichlorobenzoic acidDioxygenases
Consortium with Pseudomonas aeruginosa R75 and Pseudomonas savastanoi CB352,5-Dichlorobenzoic acidNot specified epa.gov

The ability of microorganisms to degrade compounds like 2,5-DCBA is significant, as this compound can be an intermediate in the degradation of other xenobiotics, such as the herbicide chloramben. nih.gov The enzymatic machinery involved in these pathways, particularly the dioxygenases that initiate the attack on the aromatic ring, are key to the natural attenuation of these persistent pollutants.

Microbial Transformation Mechanisms

The microbial degradation of this compound is believed to be initiated by the enzymatic hydrolysis of the amide bond, yielding 2,5-dichlorobenzoic acid (2,5-DCBA) and ammonia (B1221849). This initial step is crucial as it converts the amide to a more biodegradable carboxylic acid. While specific studies on microbial transformation of this compound are limited, the pathway can be inferred from research on analogous compounds such as 2,6-dichlorobenzamide (B151250) (BAM). In the case of BAM, an amidase has been identified as the catalyst for its conversion to 2,6-dichlorobenzoic acid. researchgate.netnih.gov

Following the initial hydrolysis, the focus of microbial transformation shifts to the degradation of the resulting 2,5-DCBA. Several bacterial strains have been identified that can utilize chlorobenzoic acids as a sole source of carbon and energy. For instance, a strain of Pseudomonas stutzeri (KS25), isolated from polychlorophenol-contaminated soil, has demonstrated the ability to degrade 2,5-DCBA. nih.gov In laboratory settings, this strain was able to completely remove 2,5-dichlorobenzoic acid from soil columns within 12 days. nih.gov Another study reported the growth of Pseudomonas aeruginosa LP5 on 2,5-dichlorobenzoate (B1240473), indicating its potential for bioremediation. interesjournals.org

The proposed microbial degradation pathway of 2,5-DCBA involves an initial dioxygenase attack. This enzymatic action is thought to convert 2,5-DCBA into 4-chlorocatechol (B124253). researchgate.net This intermediate is then susceptible to further degradation through either ortho- or meta-cleavage pathways, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. The complete mineralization of 2,5-DCBA has been observed, with studies on Pseudomonas stutzeri KS25 showing a 100% theoretical yield of released chlorine. nih.gov

Microorganisms Involved in the Degradation of 2,5-Dichlorobenzoic Acid (a Metabolite of this compound)

MicroorganismKey FindingsReference
Pseudomonas stutzeri KS25Utilizes 2,5-dichlorobenzoic acid as a sole carbon and energy source, achieving 100% dechlorination. nih.gov
Pseudomonas aeruginosa LP5Capable of growing on 2,5-dichlorobenzoate, with a doubling time of 6.64 days. interesjournals.org
Pseudomonas putida P111Able to grow on 2,5-dichlorobenzoate, but growth is inhibited by 3,5-dichlorobenzoate. nih.gov
Mixed Culture (2MC)Able to completely oxidize 2,5-dichlorobenzoate, likely via 4-chlorocatechol. researchgate.net
Burkholderia xenovorans LB400Produces 2,5-dichlorobenzoic acid from the transformation of hydroxylated 2,5-dichlorobiphenyls, but does not further degrade it. nih.gov

Enzyme-Mediated Dechlorination Studies

The enzymatic dechlorination of the intermediate, 2,5-dichlorobenzoic acid, is a critical step in the complete degradation of this compound. The key enzymes involved in this process are dioxygenases, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to dearomatization and dechlorination.

Research on the degradation of similar compounds suggests that a 2-halobenzoate 1,2-dioxygenase is a likely enzyme responsible for the initial attack on 2,5-DCBA. researchgate.net This type of enzyme has been shown to have a broad substrate specificity, acting on various halogenated benzoates. researchgate.net The proposed reaction mechanism involves the conversion of 2,5-dichlorobenzoate to 4-chlorocatechol. researchgate.net

Following the formation of 4-chlorocatechol, further degradation is carried out by other enzymes in the chlorocatechol pathway. These can include chlorocatechol 1,2-dioxygenase or chlorocatechol 2,3-dioxygenase, which cleave the aromatic ring, making the molecule accessible to further metabolic processes that ultimately lead to mineralization.

Potential Enzymes Involved in the Dechlorination of 2,5-Dichlorobenzoic Acid

Enzyme ClassProposed ReactionEvidence/AnalogyReference
AmidaseThis compound → 2,5-Dichlorobenzoic acid + NH₃Analogous to the conversion of 2,6-dichlorobenzamide by BbdA amidase. researchgate.net
2-Halobenzoate 1,2-dioxygenase2,5-Dichlorobenzoic acid → 4-Chlorocatechol + CO₂ + Cl⁻Degradation of 2,4-dichloro- and 2,5-dichlorobenzoic acid is catalyzed by this type of enzyme. researchgate.net
Chlorocatechol 1,2-dioxygenaseRing cleavage of 4-chlorocatechol (ortho-cleavage)Common pathway for the degradation of chlorocatechols. mdpi.com
Chlorocatechol 2,3-dioxygenaseRing cleavage of 4-chlorocatechol (meta-cleavage)Alternative common pathway for chlorocatechol degradation. mdpi.com

Biological and Pharmacological Research Applications of 2,5 Dichlorobenzamide Derivatives

Research on Antimicrobial Activities of 2,5-Dichlorobenzamide Derivatives

Derivatives of dichlorobenzamide have been a subject of interest in the search for new antimicrobial agents. The core benzamide (B126) structure, substituted with chlorine atoms, has been shown to be a key pharmacophore in various compounds exhibiting activity against a range of microbial pathogens.

Research into benzamide derivatives has revealed that their antimicrobial efficacy is often broad-spectrum. For example, newly synthesized N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have demonstrated activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Some of these compounds also showed antifungal activity against Candida albicans. researchgate.net The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be as low as 1.95 µg/ml, indicating potent activity. researchgate.net

Specifically, derivatives of the closely related 2,6-dichlorobenzamide (B151250) have been synthesized and evaluated for their antimicrobial potential. researchgate.netipinnovative.com While detailed results of their antimicrobial and disinfectant properties are often reported in subsequent studies, the synthesis of these compounds marks a clear intent to explore their microbicidal capabilities. ipinnovative.com Studies on other chlorobenzoic acid derivatives have shown that modifications to the core structure can lead to significant antibacterial potential, particularly against Gram-negative bacteria like Escherichia coli. nih.gov For instance, Schiff's bases of 2-chloro benzoic acid were identified as more potent antimicrobial agents than their ester counterparts. nih.gov The antimicrobial activities of these compounds are often linked to their ability to interfere with essential cellular processes in microorganisms.

Derivative ClassTarget MicroorganismsKey Findings
N-(hydroxynitro/aminophenyl)benzamidesS. aureus, B. subtilis, K. pneumoniae, P. aeruginosa, E. coli, C. albicansBroad-spectrum activity with MIC values as low as 1.95 µg/ml. researchgate.net
2-Chlorobenzoic acid derivativesGram-positive and Gram-negative bacteria, FungiSchiff's bases showed greater potency, especially against E. coli. nih.gov
2,5-Diketopiperazines (DKPs)Drug-resistant bacteria (MRSA, VRE), FungiAmphiphilic N-alkylated DKPs showed improved or comparable activity to clinical antibiotics. nih.gov
2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazolesCandida albicans, Candida glabrata, E. coli, S. aureus, P. aeruginosaSome compounds exhibited very strong antifungal activity. wjbphs.com

Investigations into Anticancer Properties of this compound Derivatives

The dichlorobenzamide structural motif has been incorporated into various molecules designed as potential anticancer agents. These derivatives are often investigated for their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and arrest the cell cycle in cancer cells.

One area of research involves benzamidoxime (B57231) derivatives. Analogs of N-(2-amino-5-chlorobenzoyl)benzamidoxime have been synthesized and tested against human leukemia and T-cell lymphoma cell lines (HL-60RG and Jurkat). nih.gov These compounds were found to inhibit cell viability in a dose-dependent manner. nih.gov At lower concentrations (below the half-maximal inhibitory concentration, IC50), they caused a transient delay in the cell cycle, while at higher concentrations, they induced cell death. nih.gov

Other studies have focused on different molecular frameworks incorporating the dichlorophenyl group. For example, a synthesized 2-(3,4-dichlorophenyl)-4H-benzo[d] ipinnovative.comwjbphs.comoxazin-4-one was evaluated for its cytotoxic effects against the MCF-7 breast cancer cell line. pjps.pk While this particular compound showed low cytotoxicity, it highlights the ongoing exploration of dichlorophenyl-containing heterocycles in cancer research. pjps.pk Similarly, novel 5,6-dichlorobenzimidazole derivatives have been designed to target specific proteins involved in cancer progression, such as BRAF kinases. nih.gov One such derivative demonstrated potent growth inhibitory activity across a range of cancer cell lines and was shown to arrest the cell cycle and induce apoptosis in colon cancer cells. nih.gov

The broader class of 2,5-diketopiperazines (DKPs), which can be synthesized from amino acid precursors, has also been extensively investigated for anticancer properties. mdpi.comnih.gov These compounds, often of natural origin, exhibit a wide array of pharmacological activities, including antitumor effects. nih.gov Synthetic DKP derivatives have shown moderate to good anticancer capacities, with some compounds inducing apoptosis and blocking cell cycle progression in cancer cells at low micromolar concentrations. mdpi.com

Derivative ClassCancer Cell Line(s)Observed EffectsIC50 Values
N-(2-amino-5-chlorobenzoyl)benzamidoxime analogsJurkat (T-cell lymphoma), HL-60RG (leukemia)Dose-dependent inhibition of cell viability, cell cycle delay, and cell death. nih.govNot specified
2-(3,4-dichlorophenyl)-4H-benzo[d] ipinnovative.comwjbphs.comoxazin-4-oneMCF-7 (breast cancer)Low cytotoxicity. pjps.pk70.74 µg/mL pjps.pk
5,6-dichlorobenzimidazole derivativesNCI-60 panel, HT29 (colon cancer)Potent growth inhibition, G2/M phase cell cycle arrest, apoptosis induction. nih.govNot specified
3,6-diunsaturated 2,5-diketopiperazinesA549 (lung cancer), Hela (cervical cancer)Moderate to good anticancer activity, apoptosis induction, G2/M phase cell cycle arrest. mdpi.com0.7 to 8.9 μM mdpi.com

Research on Potential as Enzyme Inhibitors in Biological Pathways

Derivatives containing the dichlorobenzamide or related structures have been identified as potent inhibitors of various enzymes, suggesting their potential in treating a range of diseases, including diabetes and cancer.

In the context of metabolic diseases, benzamide derivatives have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov Inhibiting these enzymes can help manage postprandial hyperglycemia, a key concern in diabetes mellitus. mdpi.com For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov Several of these compounds showed potent inhibition of both α-glucosidase and α-amylase, with some being significantly more active than the standard drug, acarbose. nih.gov Molecular docking studies suggest these compounds bind effectively to the active sites of these enzymes. researchgate.net

In oncology, dichlorophenyl-containing compounds have been developed as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. A potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo researchgate.netnih.govwjbphs.comtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified. nih.govresearchgate.net This compound demonstrated desirable pharmacokinetic properties and antitumor activity in both human tumor cell lines and animal models. nih.gov The sulfonamide moiety, often found in conjunction with benzamide-like structures, is a valuable feature in designing enzyme inhibitors due to its ability to target a wide range of enzymes, including carbonic anhydrases and protein kinases, which are important in cancer treatment. mdpi.com

Role in the Development of Agrochemicals: Herbicides and Insecticides Research

The dichlorobenzamide structure is of significant importance in the field of agrochemicals, particularly as a herbicide. The compound 2,6-dichlorobenzamide, an isomer of this compound, is a primary and persistent degradation product of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile). nih.govresearchgate.net

Dichlobenil is used to control a variety of weeds in both non-agricultural areas and aquatic environments. nih.govresearchgate.net Its herbicidal action involves the inhibition of cellulose (B213188) biosynthesis, which is essential for plant cell wall formation, thereby halting plant growth. welltchemicals.com In the environment, dichlobenil breaks down into 2,6-dichlorobenzamide (often abbreviated as BAM). welltchemicals.com BAM is more water-soluble and mobile in soil than its parent compound, which has led to concerns about groundwater contamination. nih.govresearchgate.net The persistence and mobility of BAM have prompted extensive research and monitoring of its environmental concentrations. nih.gov

The broader family of dichlorobenzoic acids and their derivatives are used as precursors in the synthesis of various agrochemicals. nbinno.com For example, 2,5-dichlorobenzoic acid methyl ester is known to function as a plant growth regulator and fungicide. herts.ac.uk Research has also shown that grasshoppers can ingest herbicides or their derivatives from their diet and sequester related compounds, such as 2,5-dichlorophenol, for their own chemical defense against predators like ants. nih.gov This highlights the entry and biotransformation of these synthetic compounds within ecosystems.

Studies on Structure-Activity Relationships (SAR) for Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of this compound derivatives. These studies involve systematically modifying the chemical structure and observing the resulting changes in biological activity, providing insights for the rational design of more potent and selective compounds.

In the development of antimicrobial agents, SAR studies on chlorobenzoic acid derivatives have revealed that topological and molecular connectivity indices are key determinants of their antibacterial and antifungal activities. nih.gov For instance, the conversion of the carboxylic acid group to a Schiff's base was found to enhance antimicrobial potency. nih.gov

For anticancer applications, SAR studies on 2,5-diketopiperazines have explored how modifications to the core scaffold influence their activity. nih.gov The introduction of different substituents can affect the compound's ability to interact with biological targets and can modulate properties like lipophilicity, which is important for cell membrane penetration. mdpi.com Similarly, in the design of 2-phenoxybenzamides with antiplasmodial activity, it was found that the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influenced both the desired activity and cytotoxicity. mdpi.com

In the context of enzyme inhibitors, SAR analyses have guided the development of potent drug candidates. For dichlorophenyl-containing Src kinase inhibitors, molecular modeling and conformational analysis helped in understanding how the molecule fits into the enzyme's binding pocket, leading to the identification of potent derivatives. nih.gov For antidiabetic benzamide derivatives, SAR studies, supported by molecular modeling, indicated that the presence of specific electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on the phenyl ring was favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov

Radiochemical Labeling and Metabolic Analysis in Biological Systems

Radiochemical labeling is a powerful technique used to trace the fate of compounds like dichlorobenzamide in biological systems. By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C), into the molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME).

Studies on the metabolism of ¹⁴C-labeled 2,6-dichlorobenzamide (DCB) in rats and mice have provided detailed insights into its biotransformation. nih.gov After oral administration, DCB was found to be excreted as the unchanged parent compound along with several metabolites. These included two monohydroxylated versions of DCB and conjugates such as a mercapturic acid derivative. nih.gov The formation of these metabolites involves processes like biliary excretion and metabolism by intestinal microflora. nih.gov Whole-body autoradiography revealed that non-extractable residues of the radiolabeled compound tended to accumulate in specific tissues, such as the nasal mucosa. nih.gov

In plant systems, metabolism studies using ¹⁴C-labeled 2,6-dichlorobenzamide have shown that plants can also metabolize the compound. In apple trees and bean seedlings, the primary metabolic pathway is hydroxylation, followed by conjugation with glycosides. nih.gov The main metabolites identified were 3- and 4-hydroxy-2,6-dichlorobenzamide. nih.gov

Comparing the metabolic pathways of different but related compounds, such as 2,5-difluoroaminobenzene and 2,5-difluoronitrobenzene, reveals how small structural changes can dramatically alter biotransformation. nih.gov For the aminobenzene, the main pathway is cytochrome P450-catalyzed hydroxylation, whereas the nitrobenzene (B124822) analog is predominantly metabolized via glutathione (B108866) conjugation. nih.gov Such studies are essential for understanding the potential persistence, bioaccumulation, and toxicity of these chemical compounds.

Future Research Directions and Emerging Areas for 2,5 Dichlorobenzamide Studies

Computational Chemistry and Molecular Modeling for Prediction of Reactivity and Bioactivity

The application of computational tools is set to revolutionize the study of 2,5-Dichlorobenzamide, offering predictive insights that can guide physical experimentation. Future work in this area will likely focus on several key methodologies:

Quantum Chemical Calculations: Density Functional Theory (DFT) will be instrumental in predicting the molecule's fundamental properties. These calculations can elucidate the electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which are crucial for understanding its reactivity in chemical transformations. By modeling reaction pathways, researchers can predict the feasibility and outcomes of new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models represent a powerful statistical approach to correlate the structural features of this compound and its analogs with their biological activity. researchgate.netnih.gov By developing robust QSAR models, it will be possible to predict the bioactivity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards candidates with the highest potential efficacy. nih.gov These models are built by correlating physicochemical descriptors with experimental data. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its derivatives interact with biological targets, such as enzymes or receptors. ekb.egdovepress.com These simulations model the movement of atoms over time, revealing details about binding affinity, conformational changes, and the stability of the ligand-protein complex. researchgate.netresearchgate.net This information is invaluable for designing derivatives with improved binding and specificity.

Development of Novel this compound Derivatives with Enhanced Specificity or Efficacy

Building upon the core this compound scaffold, a significant area of future research will be the rational design and synthesis of new derivatives. The goal is to create molecules with tailored properties, such as enhanced biological activity or improved selectivity for specific targets. mdpi.com This involves strategically modifying the parent structure by introducing various functional groups.

Key strategies in this area include:

Pharmacophore-Based Design: Identifying the essential structural features (pharmacophore) of the benzamide (B126) core responsible for any observed biological activity will guide the synthesis of new analogs. researchgate.net

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles.

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings, such as oxadiazoles, into the benzamide structure is a common strategy in medicinal chemistry to explore new chemical space and biological interactions. mdpi.com

The synthesis of these new entities will leverage established and novel organic chemistry methodologies to build a library of compounds for biological screening.

Exploration of New Catalytic Transformations for this compound Scaffolds

Modern catalytic methods offer powerful tools for the efficient and selective functionalization of the this compound structure. Future research will explore advanced catalytic systems to create complex molecules that are otherwise difficult to synthesize.

Emerging catalytic areas of interest include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Stille, and Buchwald-Hartwig amination are foundational for forming new carbon-carbon and carbon-nitrogen bonds. libretexts.orgyoutube.comsigmaaldrich.com Applying these reactions to the this compound scaffold can introduce a wide variety of substituents, enabling the creation of diverse molecular libraries. nih.govresearchgate.net

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach. mdpi.com Research into rhodium or palladium-catalyzed C-H activation could enable the modification of the benzamide ring at positions not easily accessible through classical methods, offering novel pathways to new derivatives. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool in organic synthesis. researchgate.net Micellar photocatalysis, in particular, has shown promise for the functionalization of chlorinated benzamides in aqueous media, allowing for reactions like C-H arylation. researchgate.netchemrxiv.org This approach could lead to more sustainable and efficient synthetic routes. chemrxiv.org

Interdisciplinary Research Integrating Materials Science and Biological Applications

The unique properties of chlorinated aromatic compounds suggest potential applications beyond traditional biological roles, extending into the realm of materials science. eurochlor.org Interdisciplinary research is crucial to unlock this potential.

Future directions may include:

Polymer Chemistry: Benzamide derivatives can be explored as monomers or additives in the synthesis of advanced polymers. researchgate.net The presence of chlorine atoms could impart specific properties such as flame retardancy or altered thermal stability to the resulting materials.

Functional Materials: The benzamide structure could serve as a building block for functional organic materials. acs.org Research could investigate their potential use in creating materials with specific electronic, optical, or recognition properties, driven by the electronic nature of the dichlorinated ring and the hydrogen-bonding capabilities of the amide group.

Drug Delivery Systems: Polymeric or solid-support materials functionalized with benzamide derivatives could be developed for controlled-release drug delivery applications. google.com

Remediation Strategies for Chlorinated Benzamide Contaminants in Environmental Systems

Given the persistence of some chlorinated organic compounds in the environment, developing effective remediation strategies is a critical area of research. wikipedia.org Future studies will likely focus on both enhancing existing technologies and developing novel approaches for the cleanup of environments contaminated with chlorinated benzamides.

A summary of potential remediation technologies is presented in the table below.

Remediation TechnologyMechanism of ActionApplicability to Chlorinated Benzamides
Bioremediation Utilizes microorganisms to degrade contaminants through metabolic or co-metabolic pathways. epa.govHighly promising. Bacteria can use anaerobic reductive dechlorination to sequentially remove chlorine atoms, or aerobic pathways to cleave the aromatic ring. clu-in.orgd-nb.infoub.edueurochlor.org
Phytoremediation Employs plants to remove, degrade, or contain contaminants from soil and water. epa.govgreener-h2020.euPotential for in-situ treatment of large, low-concentration contaminated areas.
In Situ Chemical Reduction (ISCR) Involves injecting chemical reductants (e.g., zero-valent iron, ZVI) to transform contaminants into less harmful substances.Effective for chlorinated compounds; ZVI can facilitate dechlorination.
In Situ Chemical Oxidation (ISCO) Involves injecting chemical oxidants (e.g., permanganate, persulfate, ozone) to destroy contaminants. itrcweb.orgCan be effective but may be non-specific and require careful management.
Advanced Oxidation Processes (AOPs) Generate highly reactive hydroxyl radicals (·OH) to oxidize organic pollutants. wikipedia.org Methods include UV/H₂O₂, UV/O₃, and Fenton reactions. nih.govacs.orgAOPs are effective for a wide range of recalcitrant organic compounds, including chlorinated aromatics. wikipedia.orgacs.org
Adsorption Uses materials like activated carbon to bind and remove contaminants from water or air. epa.govEffective for removing compounds from aqueous streams for subsequent destruction or disposal.
Thermal Treatment Uses high temperatures to destroy or volatilize contaminants. researchgate.net Includes technologies like thermal desorption and incineration. epa.govepa.govEffective but can be energy-intensive and may produce harmful byproducts if not properly controlled.

Future research will focus on optimizing these strategies, particularly bioremediation, by identifying and engineering microbial strains with enhanced degradation capabilities for chlorinated benzamides. Combining different technologies, such as ISCR followed by bioremediation, may also provide more effective and complete site cleanup. itrcweb.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dichlorobenzamide and its derivatives?

  • Methodology :

  • Acylation of amines : React 2,5-dichlorobenzoyl chloride with substituted aryl/alkyl amines in polar aprotic solvents (e.g., DMF) at 60–80°C. Intermediate characterization via 1H NMR^1 \text{H NMR} and IR spectroscopy is critical to confirm amide bond formation .
  • Optimization : Adjust stoichiometry, solvent choice (e.g., DMF for solubility), and reaction time to maximize yields. For example, excess benzoyl chloride ensures complete amine conversion, while inert atmospheres prevent hydrolysis .

Q. How can researchers characterize the physical-chemical properties of this compound for experimental reproducibility?

  • Key Parameters :

  • Melting point : 170–172°C (confirm purity via differential scanning calorimetry) .
  • Density : 1.439 g/cm³ (predicted via computational modeling) .
  • Stability : Store in sealed, dry conditions at room temperature to prevent hygroscopic degradation .
    • Analytical Tools : Use HPLC for purity assessment and Karl Fischer titration for moisture content analysis .

Q. What spectroscopic techniques are essential for structural validation of this compound derivatives?

  • Protocol :

  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} : Assign peaks based on substituent-induced chemical shifts (e.g., Cl groups deshield adjacent protons) .
  • X-ray crystallography : Resolve crystal packing (e.g., triclinic Pī space group for 3,5-dichloro analogs) and hydrogen-bonding networks .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can microbial degradation pathways of this compound be modeled for environmental fate studies?

  • Approaches :

  • Soil microcosms : Spike this compound into soil/water systems and track degradation via LC-MS. Compare with 2,6-dichlorobenzamide pathways (e.g., dechlorination via Aminobacter spp.) .
  • Metabolite profiling : Identify intermediates like chlorobenzoates using GC-MS or 14C^{14}\text{C}-radiolabeling .
  • Interspecies synergy : Co-culture degraders (e.g., Aminobacter sp. MSH1) with native microbial communities to assess mineralization efficiency enhancements .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

  • Case Study : Discrepancies in 1H NMR^1 \text{H NMR} signals may arise from rotational isomerism or residual solvents.

  • Solutions :
  • Variable-temperature NMR to identify dynamic equilibria.
  • Crystallographic validation to correlate solution-state and solid-state structures .
  • Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion consistency .

Q. How can advanced oxidation processes (AOPs) degrade this compound in water treatment systems?

  • Experimental Design :

  • Hydrogen peroxide (H₂O₂) activation : Use UV/H₂O₂ or Fenton reactions to generate hydroxyl radicals. Monitor degradation kinetics via LC-UV (λ = 254 nm) .
  • Dose optimization : Test 5–10 mg/L H₂O₂; log-reduction scales with oxidant concentration (e.g., 1.4× improvement at higher doses) .
  • Byproduct analysis : Identify chlorinated intermediates (e.g., dichlorophenols) to assess toxicity .

Q. What methodologies evaluate the biological activity of this compound analogs?

  • Antimicrobial Assays :

  • MIC determination : Use broth microdilution against Gram-positive/-negative bacteria. Derivatives with lipophilic substituents (e.g., isopropyl groups) may enhance membrane permeability .
  • Structure-activity relationships (SAR) : Correlate Cl substitution patterns (2,5- vs. 2,6-) with bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.